

MOF-808: A Comprehensive Technical Guide

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This in-depth technical guide provides a comprehensive overview of the metal-organic framework (MOF) MOF-808, from its initial discovery and synthesis to its diverse applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes.

Discovery and History

MOF-808, a zirconium-based metal-organic framework, was first reported by Furukawa et al. from the research group of Professor Omar Yaghi.[1] It is composed of zirconium oxide clusters ([Zr₆O₄(OH)₄]) as secondary building units (SBUs) interconnected by 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid) linkers.[1][2] The resulting structure possesses a three-dimensional porous network with both tetrahedral and octahedral cages.[3] [4]

A key feature of MOF-808 is the presence of coordinatively unsaturated zirconium sites, often occupied by labile formate, hydroxyl, or water molecules, which can be exchanged or removed. [3] This characteristic imparts MOF-808 with tunable properties and makes it a versatile platform for post-synthetic modification, leading to a wide range of applications in catalysis, gas storage and separation, drug delivery, and sensing. [5][6][7][8]

One of the most notable advancements in the history of MOF-808 was the development of its sulfated form, MOF-808-SO₄, which exhibits superacidic properties.[5][9] This was achieved by a straightforward post-synthetic exchange of the formate groups on the zirconium clusters with



sulfate ions by immersing the pristine MOF-808 in sulfuric acid.[5][9] This modification significantly enhances its catalytic activity for various acid-catalyzed reactions.[5][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pristine MOF-808 and its post-synthetic modification to create the superacidic MOF-808-SO₄.

Synthesis of MOF-808 (Solvothermal Method)

This protocol is adapted from the original synthesis reported by the Yaghi group.[3]

Materials:

- Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
- 1,3,5-Benzenetricarboxylic acid (H₃BTC)
- N,N-Dimethylformamide (DMF)
- Formic acid (HCOOH)
- Acetone

Procedure:

- In a 100 mL media bottle, dissolve 970 mg of ZrOCl₂·8H₂O and 210 mg of 1,3,5-benzenetricarboxylic acid in a mixture of 30 mL of DMF and 30 mL of formic acid.[3]
- Seal the bottle and heat it in an isothermal oven at 100 °C for 24 hours.
- After cooling to room temperature, collect the resulting white powder by centrifugation (8000 rpm, 3 minutes).[3]
- Wash the collected solid with 60 mL of fresh DMF three times over a 24-hour period.
- Subsequently, wash the solid with 60 mL of acetone three times over a 24-hour period.[3]



 Dry the final product under a dynamic vacuum at room temperature overnight to obtain activated MOF-808.[3]

Post-Synthetic Sulfation of MOF-808 (MOF-808-SO₄)

This protocol describes the conversion of pristine MOF-808 into its superacidic form.[9]

Materials:

- Activated MOF-808 microcrystalline powder
- Sulfuric acid (H₂SO₄)
- Deionized water
- Anhydrous acetone
- Anhydrous chloroform

Procedure:

- Immerse 0.50 g of activated MOF-808 microcrystalline powder in 50 mL of 0.1 M sulfuric acid.[9]
- Stir the mixture periodically (e.g., once every two hours) for 24 hours at room temperature.[9]
- Decant the sulfuric acid solution and wash the solid with 50 mL of deionized water three times per day for three days.[9]
- Perform a quick solvent exchange by washing with 5 x 50 mL of anhydrous acetone.
- Immerse the solid in 50 mL of anhydrous chloroform for three days.[9]
- Activate the chloroform-exchanged material under a dynamic vacuum (e.g., 30 mTorr) for 24 hours at room temperature, followed by 24 hours at 150 °C to yield MOF-808-SO₄.[10]

Quantitative Data



The physicochemical properties of MOF-808 are crucial for its performance in various applications. The following tables summarize key quantitative data reported in the literature.

Property	Value	Reference(s)
BET Surface Area	545 - 2143.20 m²/g	[11][12][13]
Langmuir Surface Area	Up to 2060 m ² /g	[13]
Pore Volume	0.38 - 0.911 cm³/g	[11][12][13]
Pore Size (Diameter)	~18.4 Å (large cage)	[14]
Crystal Density	Varies with activation state	[13]
Thermal Stability	Stable up to ~500 °C in air	[14]

Table 1: Physicochemical Properties of Pristine MOF-808



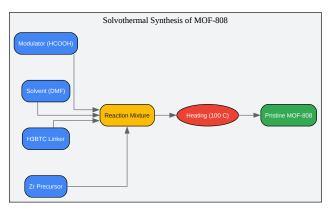
Application	Adsorbate/Reactan t	Adsorption Capacity <i>I</i> Performance Metric	Reference(s)
Gas Adsorption	Carbon Dioxide (CO ₂)	0.612 mmol/g (for MOF-808-Lys at 400 ppm)	[15]
Water Adsorption	Water (H ₂ O)	High uptake capacity	[13]
Pollutant Removal	Arsenic (As)	229.7 mg/g (Total As), 239.1 mg/g (As(III))	[16]
Chromium(VI)	High adsorption capacity	[17]	
Drug Delivery	Tamoxifen Citrate	55.25% drug loading efficiency	[18]
Floxuridine/Carboplati n	Enhanced cytotoxicity	[8]	
Catalysis (Acetalization)	Benzaldehyde	High conversion with MOF-808-SO4	[9]

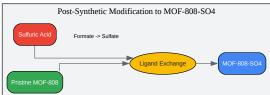
Table 2: Performance Data of MOF-808 and its Derivatives in Various Applications

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to MOF-808.



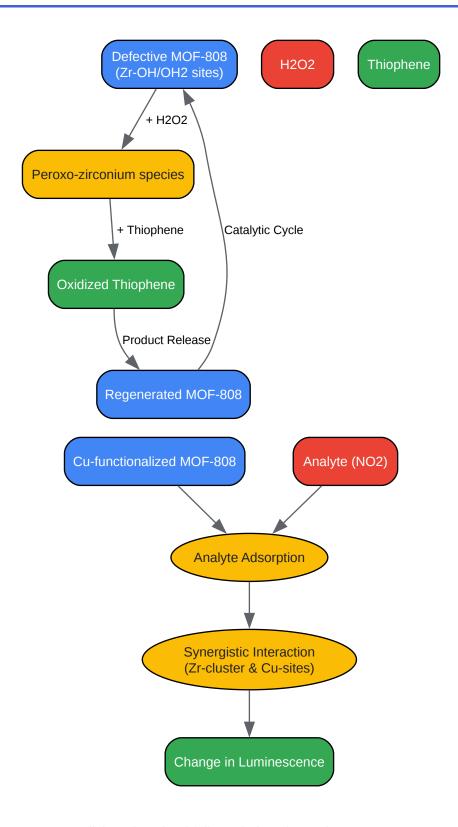




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Caption: Synthesis of MOF-808 and its post-synthetic sulfation.





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